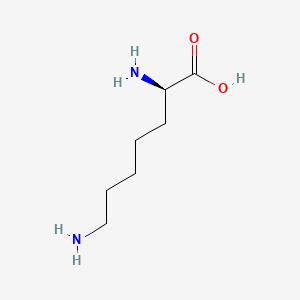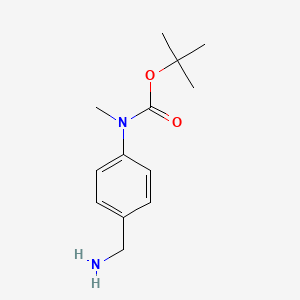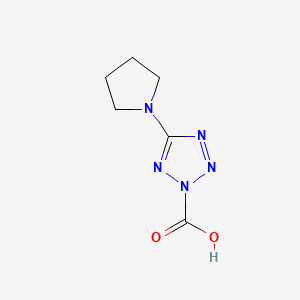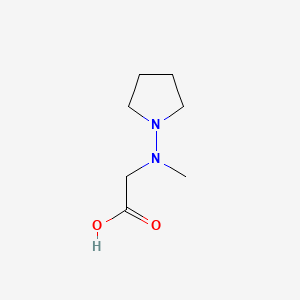
(R)-2,7-Diaminoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2,7-Diaminoheptanoic acid” is a chemical compound with the CAS number 194866-14-3 . Its molecular formula is C7H16N2O2 and it has a molecular weight of 160.21 .
Molecular Structure Analysis
The molecular structure of “®-2,7-Diaminoheptanoic acid” is represented by the formula C7H16N2O2 . This indicates that the compound contains seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
“®-2,7-Diaminoheptanoic acid” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Biological Significance and Synthetic Approaches : (R)-2,7-Diaminoheptanoic acid and related compounds exhibit valuable biological properties and are used in synthesizing new molecules or as surrogates of native amino acids to modulate biological behavior. They are key structural fragments of biologically active compounds and find applications in environmentally safe hydrogen production for fuel cells, CO2 transportation through gel membranes, and food chemistry, such as inhibiting the browning of fruits and vegetables or enhancing Maillard browning (Viso et al., 2011).
Synthesis of Enantiomerically Pure Compounds : Enantiomerically pure this compound derivatives are synthesized from cycloheptadiene, which is used to synthesize biologically active analogues, including amino-differentiated diaminopimelic acid (DAP) (Shireman & Miller, 2001).
Higher Order Tubular Constructs in Organic Chemistry : this compound is utilized in the formation of higher order tubular constructs through self-assembly of noncyclic bis-D- and L-tripeptides (Hanessian et al., 2008).
Antibiotic Development : Antibiotic U-64846, produced by Streptomyces braegensis, involves acidic hydrolysis giving 3,7-diaminoheptanoic acid, indicating a role in the development of new antibiotics (Dolak et al., 1984).
NMDA Receptor Antagonists : Studies on NMDA receptor antagonists, such as (R)-2-amino-7-phosphonoheptanoate ((R)-AP7), demonstrate their use in understanding NMDA receptor NR2 subunit selectivity, which has implications in neuroscience and pharmacology (Feng et al., 2005).
Efficient Asymmetric Route to 2,3-Diaminobutanoic Acids : The synthetic approach to R,β-diamino acids like 2,3-diaminobutanoic acids, derivatives of this compound, has implications in the development of antibiotics and antifungal agents (Han et al., 1998).
Propriétés
IUPAC Name |
(2R)-2,7-diaminoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDDZEVVQDPECF-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@H](C(=O)O)N)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chlorophenyl)(hydroxy)phenylmethyl]benzoic acid](/img/structure/B575784.png)

![(3S,7R,8R,9R,10S,13S,14S)-3,7,9-trihydroxy-10,13-dimethyl-2,3,4,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B575786.png)




![2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxy-5-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methoxy-5-methylphenyl)-3-oxobutanamide](/img/structure/B575801.png)
